3-(3,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
This compound belongs to the quinazoline-dione family, characterized by a bicyclic core structure fused with a diketone moiety. The specific substitution pattern includes a 3,5-dimethylphenyl group at the 3-position and a thiophene-oxadiazole hybrid substituent at the 1-position via a methylene linker. The thiophene and oxadiazole moieties likely contribute to electron-deficient aromatic interactions, improving binding to biological targets such as enzymes or efflux pumps .
Properties
Molecular Formula |
C23H18N4O3S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H18N4O3S/c1-14-10-15(2)12-16(11-14)27-22(28)17-6-3-4-7-18(17)26(23(27)29)13-20-24-21(25-30-20)19-8-5-9-31-19/h3-12H,13H2,1-2H3 |
InChI Key |
XLVJGAVWNFAJGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CS5)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazoline derivatives exhibit varied biological activities depending on their substituents. Below is a comparative analysis of the target compound with key analogs:
Alkylaminoquinazoline Derivatives with Morpholine Groups
- Structure : Derivatives featuring a morpholine group and propyl chain (e.g., compounds in Table 3 of ).
- Activity: Demonstrated superior efflux pump inhibition (EPI) against Pseudomonas aeruginosa compared to simpler alkylaminoquinazolines. The morpholine group enhances solubility, while the propyl chain optimizes hydrophobic interactions with pump proteins .
- Comparison: The target compound replaces the morpholine-propyl motif with a thiophene-oxadiazole-methyl group.
Imazaquin (from )
- Structure: Contains an imidazolyl-quinolinecarboxylic acid group .
- Activity : Herbicidal action via inhibition of acetolactate synthase (ALS).
- Comparison : Unlike imazaquin, the target compound lacks the carboxylic acid group critical for ALS binding. Its dimethylphenyl and thiophene-oxadiazole groups suggest a divergent mechanism, possibly targeting microbial systems rather than plants.
Generic Quinazoline-2,4-diones
- Structure : Simplest analogs lack the dimethylphenyl and thiophene-oxadiazole substituents.
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